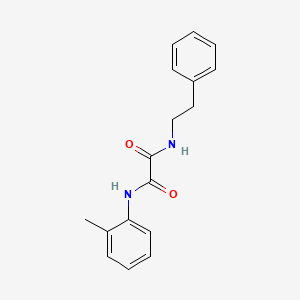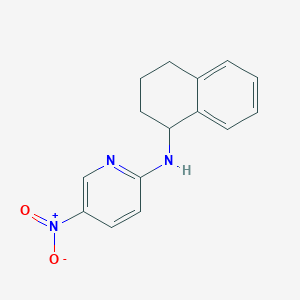
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEP, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has also been found to reduce anxiety and depression-like behaviors in animal models.
Mécanisme D'action
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several neurological disorders. By blocking the activity of mGluR5, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can modulate glutamate signaling in the brain, which can lead to the observed effects on neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to modulate several biochemical and physiological processes in the brain. It can reduce the release of dopamine and glutamate, which are neurotransmitters involved in several neurological disorders. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can also increase the activity of GABA, which is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to modulate several biochemical and physiological processes in the brain. However, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its low solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide research, including its potential applications in other neurological disorders such as schizophrenia, autism, and epilepsy. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could also be used as a tool to study the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could be used as a starting point for the development of new drugs that target mGluR5.
Méthodes De Synthèse
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 2-methylphenylacetonitrile with 2-phenylethylamine to form the intermediate 2-methylphenyl-N-(2-phenylethyl)acetamide. This intermediate can be further reacted with ethylenediamine to form the final product, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide.
Propriétés
IUPAC Name |
N'-(2-methylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIDHIWKLNGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)



![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
![propyl 4-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5109371.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5109378.png)
![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)